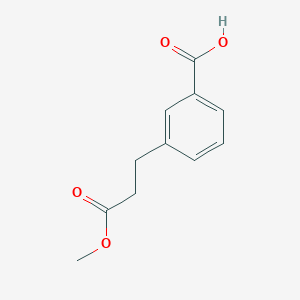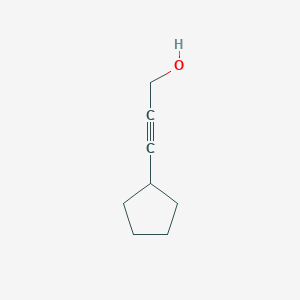
3-Cyclopentylprop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylprop-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It features a cyclopentyl group attached to a propynyl chain, terminating in a hydroxyl group. This compound is of interest due to its unique structure, which combines alkyne and alcohol functionalities, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopentylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentylacetylene with propargyl bromide in the presence of a strong base such as sodium amide (NaNH2). The reaction typically proceeds as follows:
Cyclopentylacetylene Preparation: Cyclopentylacetylene can be synthesized by dehydrohalogenation of cyclopentyl bromide using a strong base like potassium tert-butoxide (KOtBu).
Alkylation: The cyclopentylacetylene is then reacted with propargyl bromide in the presence of sodium amide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: H2 with Pd/C, Lindlar’s catalyst, or NaBH4 for selective reductions.
Substitution: SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclopentylprop-2-yn-1-one or cyclopentylprop-2-ynal.
Reduction: 3-Cyclopentylprop-2-en-1-ol or 3-cyclopentylpropan-1-ol.
Substitution: 3-Cyclopentylprop-2-yn-1-chloride or 3-cyclopentylprop-2-yn-1-bromide.
Scientific Research Applications
3-Cyclopentylprop-2-yn-1-ol is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-cyclopentylprop-2-yn-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are useful in drug design and bioconjugation.
Comparison with Similar Compounds
3-Cyclopentylprop-2-yn-1-ol can be compared with other compounds having similar structures, such as:
3-Phenylprop-2-yn-1-ol: Similar in having an alkyne and alcohol group but with a phenyl ring instead of a cyclopentyl group.
3-Cyclohexylprop-2-yn-1-ol: Similar structure but with a cyclohexyl group, which may affect its reactivity and physical properties.
Propargyl alcohol: A simpler structure with just a hydroxyl group attached to a propynyl chain.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-cyclopentylprop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-2,4-5,7H2 |
InChI Key |
QOWCHUPSOMSCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


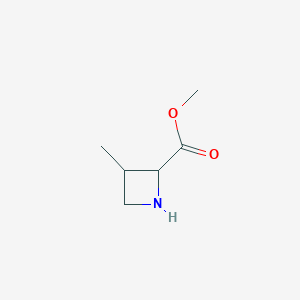
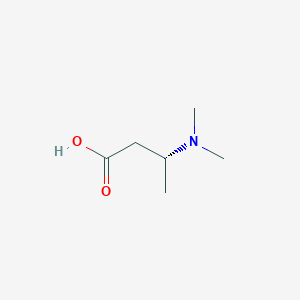
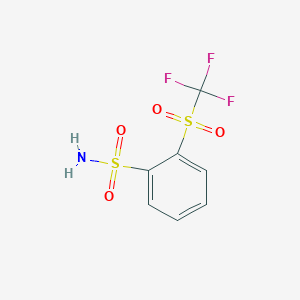
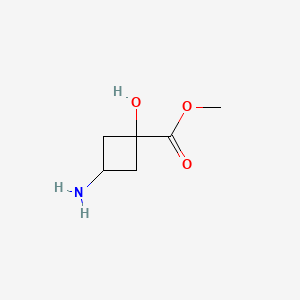
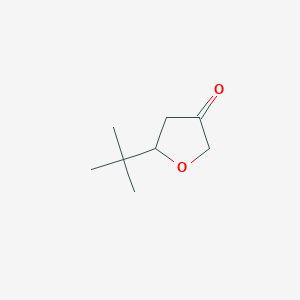
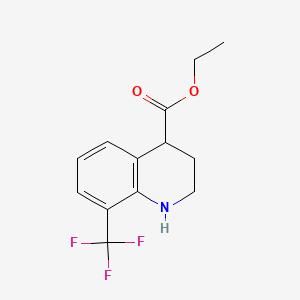
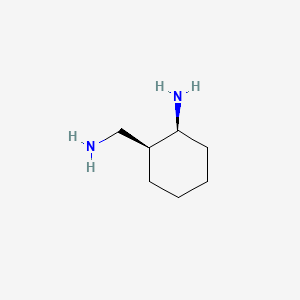
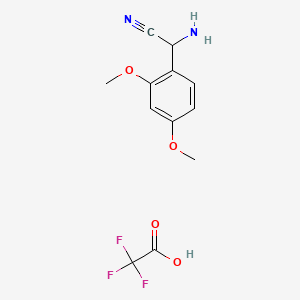
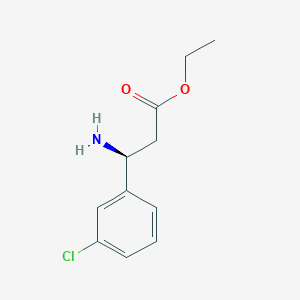
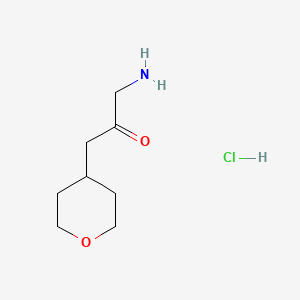
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
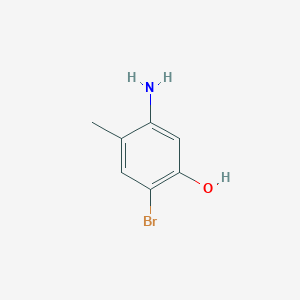
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
